molecular formula C8H10O2 B6588617 2-[(1R)-1-hydroxyethyl]phenol CAS No. 156713-08-5

2-[(1R)-1-hydroxyethyl]phenol

Cat. No.: B6588617
CAS No.: 156713-08-5
M. Wt: 138.16 g/mol
InChI Key: JVNCFFFHVBWVBR-ZCFIWIBFSA-N
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Description

2-[(1R)-1-hydroxyethyl]phenol, also known as ®-1-(2-hydroxyphenyl)ethanol, is an organic compound with the molecular formula C8H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a derivative of phenol, where the hydroxyl group is substituted with a hydroxyethyl group at the ortho position.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[(1R)-1-hydroxyethyl]phenol can be synthesized through various methods. One common approach involves the reduction of 2-acetylphenol using a chiral reducing agent to obtain the desired enantiomer. Another method includes the asymmetric reduction of 2-hydroxyacetophenone using a chiral catalyst.

Industrial Production Methods

Industrial production of this compound typically involves the catalytic hydrogenation of 2-hydroxyacetophenone. This process is carried out under controlled conditions of temperature and pressure, using a suitable catalyst such as palladium on carbon (Pd/C) to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-hydroxyethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-hydroxyacetophenone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to 2-ethylphenol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-hydroxyacetophenone

    Reduction: 2-ethylphenol

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[(1R)-1-hydroxyethyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-hydroxyethyl]phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, contributing to its antioxidant properties.

Comparison with Similar Compounds

2-[(1R)-1-hydroxyethyl]phenol can be compared with other similar compounds, such as:

    Phenol: The parent compound with a hydroxyl group directly attached to the benzene ring.

    2-hydroxyacetophenone: A similar compound where the hydroxyethyl group is replaced with an acetyl group.

    2-ethylphenol: A reduced form of this compound.

The uniqueness of this compound lies in its chiral nature and the presence of both hydroxyl and hydroxyethyl groups, which impart specific chemical and biological properties.

Properties

CAS No.

156713-08-5

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2-[(1R)-1-hydroxyethyl]phenol

InChI

InChI=1S/C8H10O2/c1-6(9)7-4-2-3-5-8(7)10/h2-6,9-10H,1H3/t6-/m1/s1

InChI Key

JVNCFFFHVBWVBR-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1O)O

Canonical SMILES

CC(C1=CC=CC=C1O)O

Purity

95

Origin of Product

United States

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